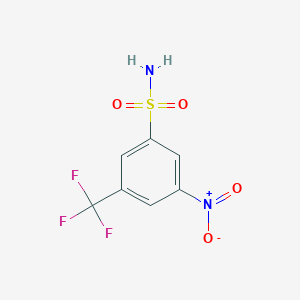
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CMCPA) is an organic compound with a molecular formula of C9H9ClO3. It is a cyclic compound with a cyclopropane ring and two phenyl groups. CMCPA is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. It has been used as a synthetic intermediate in the synthesis of various compounds, including drugs, herbicides, and insecticides. In addition, CMCPA has been used as a biomimetic catalyst, a model compound for studying the mechanism of action of enzymes, and as a model compound for studying the effects of environmental pollutants on biochemistry and physiology.
科学的研究の応用
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been used as a model compound for studying enzyme mechanisms, as a model compound for studying the effects of environmental pollutants on biochemistry and physiology, and as a biomimetic catalyst. In addition, 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been used in the synthesis of various drugs and other compounds.
作用機序
The mechanism of action of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is not well understood. However, it is believed that 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX by 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid may lead to decreased levels of prostaglandins, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can inhibit the activity of cyclooxygenase (COX) and reduce the production of prostaglandins. In addition, 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of research applications. However, it is important to note that 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a potent inhibitor of cyclooxygenase and can have potentially dangerous effects if used in high concentrations. Therefore, it is important to use 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid in the appropriate concentrations and to exercise caution when handling the compound.
将来の方向性
The potential applications of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid are far-reaching and there are many future directions for research. One potential area of research is the development of new drugs and other compounds based on 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid. In addition, further research is needed to better understand the mechanism of action of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid and to explore its potential therapeutic applications. Furthermore, 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid could be used to study the effects of environmental pollutants on biochemistry and physiology, and as a model compound for studying enzyme mechanisms. Finally, 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid could be used as a biomimetic catalyst for the synthesis of various compounds.
合成法
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can be synthesized by a variety of methods, including the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium bromide, the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium chloride, and the reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium iodide. The reaction of 2-chloro-4-methoxyphenylacetonitrile with cyclopropylmagnesium bromide is the most commonly used method for the synthesis of 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid. In this method, the 2-chloro-4-methoxyphenylacetonitrile is reacted with cyclopropylmagnesium bromide in the presence of a base, such as sodium hydroxide, to produce 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid involves the reaction of 2-chloro-4-methoxybenzaldehyde with ethyl diazoacetate to form a cyclopropane intermediate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-chloro-4-methoxybenzaldehyde", "ethyl diazoacetate", "catalyst (e.g. Rh2(OAc)4)", "solvent (e.g. dichloromethane)", "acid (e.g. hydrochloric acid)", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Formation of cyclopropane intermediate", "- Dissolve 2-chloro-4-methoxybenzaldehyde and ethyl diazoacetate in a solvent such as dichloromethane", "- Add a catalyst such as Rh2(OAc)4 and stir the mixture at room temperature for several hours", "- Monitor the reaction progress by TLC or GC", "- Isolate the cyclopropane intermediate by column chromatography", "Step 2: Hydrolysis of cyclopropane intermediate", "- Dissolve the cyclopropane intermediate in a mixture of water and acid (e.g. hydrochloric acid)", "- Stir the mixture at room temperature for several hours", "- Adjust the pH to basic using a base such as sodium hydroxide", "- Extract the product with a solvent such as ethyl acetate", "- Dry the organic layer over anhydrous sodium sulfate", "- Concentrate the solution under reduced pressure to yield the final product" ] } | |
CAS番号 |
1314722-96-7 |
製品名 |
1-(2-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid |
分子式 |
C11H11ClO3 |
分子量 |
226.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



